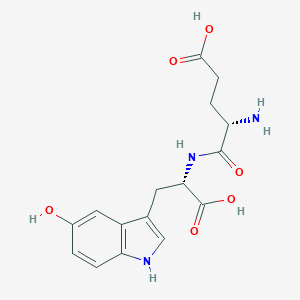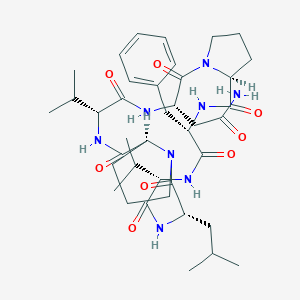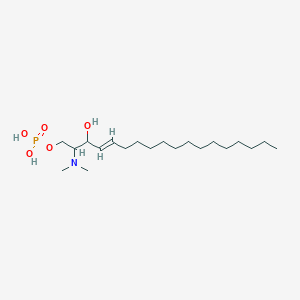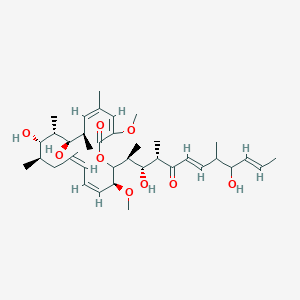
N-Hydroxymexiletine glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxymexiletine glucuronide is a metabolite of mexiletine, a class Ib anti-arrhythmic drug used to treat ventricular arrhythmias. The synthesis method of this compound involves the enzymatic conjugation of mexiletine with glucuronic acid. This metabolite has been studied for its potential use as a biomarker for mexiletine metabolism and as a tool to study mexiletine's mechanism of action.
Mécanisme D'action
N-Hydroxymexiletine glucuronide inhibits the late sodium current in cardiac myocytes, which reduces intracellular calcium overload and improves diastolic function. This mechanism of action is similar to that of mexiletine, which blocks sodium channels and reduces the excitability of cardiac myocytes.
Biochemical and physiological effects:
This compound has been shown to reduce the incidence of ventricular arrhythmias in animal models. It has also been shown to improve cardiac function in patients with heart failure. This compound has a longer half-life than mexiletine, which may make it a more effective anti-arrhythmic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxymexiletine glucuronide has several advantages for lab experiments. It can be used as a biomarker for mexiletine metabolism, which can help to optimize dosing regimens and reduce the risk of adverse effects. It can also be used as a tool to study mexiletine's mechanism of action, which may lead to the development of new anti-arrhythmic drugs.
However, there are also limitations to using this compound in lab experiments. It is a metabolite of mexiletine, which means that its effects may be confounded by the effects of the parent drug. It is also difficult to measure this compound in biological samples, which may limit its usefulness as a biomarker.
Orientations Futures
There are several future directions for research on N-Hydroxymexiletine glucuronide. One direction is to study its effects on other ion channels and cellular processes, which may lead to the development of new anti-arrhythmic drugs. Another direction is to investigate its potential as a biomarker for other drugs that are metabolized by UGT enzymes. Finally, more research is needed to optimize methods for measuring this compound in biological samples, which may improve its usefulness as a biomarker.
Méthodes De Synthèse
N-Hydroxymexiletine glucuronide is synthesized through the enzymatic conjugation of mexiletine with glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which add a glucuronic acid moiety to the hydroxyl group of mexiletine. The resulting metabolite is this compound.
Applications De Recherche Scientifique
N-Hydroxymexiletine glucuronide has been used as a biomarker for mexiletine metabolism in clinical studies. It has also been used as a tool to study mexiletine's mechanism of action. This compound has been shown to inhibit the late sodium current in cardiac myocytes, which is thought to be responsible for its anti-arrhythmic effects.
Propriétés
Numéro CAS |
151636-18-9 |
|---|---|
Formule moléculaire |
C18H15N2O7S2.K |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8-5-4-6-9(2)14(8)24-7-10(3)18-26-17-13(21)11(19)12(20)15(25-17)16(22)23/h4-6,10-13,15,17-21H,7H2,1-3H3,(H,22,23)/t10-,11+,12+,13-,15+,17+/m1/s1 |
Clé InChI |
XXMULGPNDWROEN-FHVJEIPNSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OC[C@@H](C)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonymes |
N-hydroxymexiletine glucuronide N-hydroxymexiletine glucuronide, (R)-isomer N-OH-mexiletine-GLC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)


